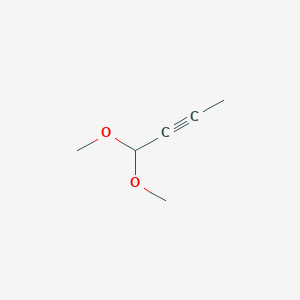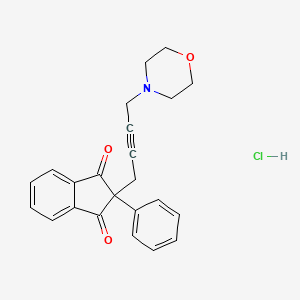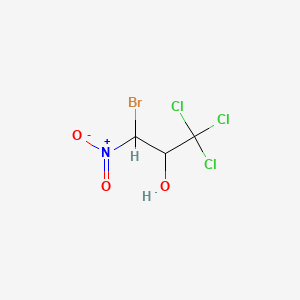
Dicarbon phosphide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dicarbon phosphide, with the chemical formula C₂P, is a compound that consists of two carbon atoms and one phosphorus atomThe compound has a molecular weight of 54.9952 and is identified by the CAS Registry Number 12602-39-0 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dicarbon phosphide can be synthesized through various methods. One common approach involves the reaction of phosphine (PH₃) with methane (CH₄) in electron-irradiated interstellar ice analogues . This method demonstrates the formation of phosphorus-carbon bonds, which are crucial for the synthesis of this compound.
Industrial Production Methods: Industrial production of this compound typically involves high-temperature reduction of metal compounds together with phosphate. This method requires temperatures around 200°C and involves solid-liquid reactions . Another approach includes the use of phosphite, hypophosphite, or phosphine for reduction at lower temperatures, leading to smaller and more active phosphide particles .
Analyse Chemischer Reaktionen
Types of Reactions: Dicarbon phosphide undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as oxygen or hydrogen peroxide.
Reduction: Reduction reactions often involve reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Substitution reactions can occur with halogens or other electrophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield phosphorus oxides, while reduction can produce phosphine derivatives.
Wissenschaftliche Forschungsanwendungen
Dicarbon phosphide has a wide range of scientific research applications:
Biology: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Medicine: this compound is being investigated for its potential use in drug delivery systems and as a therapeutic agent.
Wirkmechanismus
The mechanism of action of dicarbon phosphide involves its interaction with molecular targets and pathways. The compound can form stable complexes with metals and other elements, influencing various chemical and biological processes. Its unique electronic properties make it suitable for applications in catalysis and material science .
Vergleich Mit ähnlichen Verbindungen
Phosphine (PH₃): A simple phosphorus hydride with different reactivity and applications.
Phosphorus Nitride (PN): Contains both phosphorus and nitrogen, with distinct chemical properties.
Carbon Phosphide (CP): Similar to dicarbon phosphide but with different carbon-phosphorus bonding.
Uniqueness: this compound stands out due to its unique combination of carbon and phosphorus atoms, leading to distinct electronic and chemical properties. Its ability to form stable complexes and participate in various reactions makes it a valuable compound in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
12602-39-0 |
|---|---|
Molekularformel |
C2H3P |
Molekulargewicht |
58.02 g/mol |
IUPAC-Name |
ethynylphosphane |
InChI |
InChI=1S/C2H3P/c1-2-3/h1H,3H2 |
InChI-Schlüssel |
LQEQXNYQQIBNEM-UHFFFAOYSA-N |
Kanonische SMILES |
C#CP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-N,4-N-bis[4-(N,N'-dimethylcarbamimidoyl)phenyl]-1-N',4-N'-dimethylbenzene-1,4-dicarboximidamide;hydrochloride](/img/structure/B14714744.png)


![[Alumanetriyltri(propane-3,1-diyl)]tris(trimethylsilane)](/img/structure/B14714767.png)
![1-cyclohex-2-en-1-yloxy-4-[(Z)-4-(4-cyclohex-2-en-1-yloxyphenyl)hex-3-en-3-yl]benzene](/img/structure/B14714770.png)






